The compound (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid is a complex organic molecule characterized by its unique structural features, including an indole moiety and a pentanoic acid derivative. Its molecular formula is C22H28ClN1O3, and it has a molecular weight of approximately 393.92 g/mol. The presence of a chloro group and a phenylhexyl side chain contributes to its potential biological activity and chemical reactivity.
Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in the realm of analgesic effects. Similar compounds have been shown to interact with various receptors in the central nervous system, potentially modulating pain pathways. Research indicates that the indole structure is often associated with neuroactive properties, making this compound a candidate for further pharmacological investigation.
The synthesis of (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid typically involves several steps:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential studies could include:
Several compounds share structural features with (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid, highlighting its uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 5-(4-butylphenyl)-3-methyl-5-oxopentanoic acid | Similar oxopentanoic acid core | Exhibits anti-inflammatory properties |
| (S)-N-(2-hydroxyethyl)-4-(4-fluorophenyl)-2-pyrrolidinone | Contains a pyrrolidine ring | Known for neuroprotective effects |
| 5-chloroindole derivatives | Indole core with varied substitutions | Potentially active against certain cancers |
The primary distinction of (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities not present in other similar compounds.
The structural framework of (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid originated from iterative modifications to mimic 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), the endogenous OXE receptor agonist. Key design elements included:
Indole Scaffold as a Bioisostere: The indole nucleus replaced the eicosatetraenoic acid chain of 5-oxo-ETE to enhance metabolic stability while preserving hydrophobic interactions with the receptor. Computational modeling revealed that the planar indole system aligns with the receptor’s ligand-binding pocket, facilitated by π-π stacking with aromatic residues.
5-Oxo-Valeryl Side Chain: A 5-oxopentanoyl group at the indole’s 3-position mimics the 5-oxo-ETE’s ketone and carboxylate moieties, critical for receptor activation. Introduction of a methyl branch at the 3-position ((3R)-configuration) was hypothesized to reduce rotational freedom, enhancing binding affinity.
Hexyl-Phenyl Substituent: A 6-phenylhexyl chain at the indole’s 2-position was incorporated to occupy the receptor’s hydrophobic channel, a region previously mapped via mutagenesis studies. The phenyl terminus enhances van der Waals interactions, while the hexyl spacer ensures optimal positioning.
Chloro and Methyl Modifications: A chlorine atom at the indole’s 5-position and an N-methyl group were introduced to block cytochrome P450-mediated oxidation, addressing metabolic vulnerabilities observed in earlier analogs.
Table 1: Key Structural Features and Design Rationale
The (3R)-methyl configuration in the 5-oxopentanoyl side chain was critical for potency. Two stereoselective approaches were explored:
Initial routes utilized (R)-3-methylglutamic acid as a chiral starting material. The γ-carboxyl group was selectively reduced to an aldehyde, which underwent Horner-Wadsworth-Emmons olefination with a phosphonate-derived indole fragment. This method provided the (3R)-configuration with 92% enantiomeric excess (ee) but required costly resolving agents.
A more scalable route employed a zinc-catalyzed Michael addition using a dinuclear zinc-ProPhenol catalyst (10 mol%). Reaction of 3-methyl-2-oxoindoline-3-thione with a malononitrile-derived electrophile yielded the spirocyclic intermediate with 89% ee, which was subsequently hydrolyzed to the (3R)-acid.
Table 2: Comparison of Stereoselective Methods
| Method | ee (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Chiral pool synthesis | 92 | 65 | Low |
| Asymmetric catalysis | 89 | 78 | High |
The asymmetric catalysis route was prioritized for large-scale synthesis due to its operational simplicity and avoidance of chiral auxiliaries.
Functionalization at the benzylic (C6-phenylhexyl) and N-methyl positions was essential to balance receptor affinity and metabolic stability.
The 6-phenylhexyl chain’s benzylic carbon was identified as a site of rapid oxidation in primate liver microsomes. To address this:
The indole’s N-methyl group underwent oxidative demethylation in early analogs. Stabilization was achieved via:
Metabolic stability was evaluated in cynomolgus monkey liver microsomes, a model system for human OXE receptor pharmacology. Key findings and optimizations included:
Radiolabeled tracer studies revealed two primary metabolites:
Table 3: Impact of Modifications on Metabolic Half-Life
| Modification | Half-Life (min) | Improvement vs. Parent |
|---|---|---|
| Parent compound | 12 | Baseline |
| Benzylic fluorination | 29 | 142% |
| Cyclohexyl spacer | 34 | 183% |
| Combined modifications | 48 | 300% |
In cynomolgus monkeys, the optimized compound exhibited a plasma half-life of 6.2 hours, compared to 1.8 hours for the non-fluorinated analog. Area-under-the-curve (AUC) measurements increased 4-fold, confirming enhanced metabolic stability.